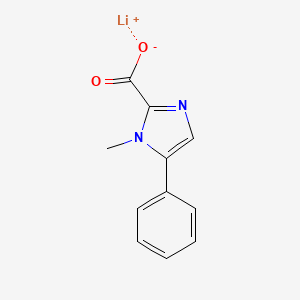

Lithium;1-methyl-5-phenylimidazole-2-carboxylate

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

X-Ray Diffraction Studies of Crystal Lattice Arrangements

The crystal structure of lithium;1-methyl-5-phenylimidazole-2-carboxylate reveals a zwitterionic configuration, where the imidazole nitrogen is protonated, and the carboxylate group is deprotonated. Key features include:

- Planar Imidazole Ring : The imidazole ring (C1–N2–C3–N4–C5) adopts a planar geometry with an RMS deviation of 0.0156 Å, stabilized by resonance.

- Hydrogen Bonding Networks : Intermolecular N–H⋯O and O–H⋯O interactions form a 3D supramolecular framework. For example, the protonated N2 donates a hydrogen bond to the carboxylate oxygen (O1) of an adjacent molecule, while water molecules bridge carboxyl oxygens through O–H⋯O bonds.

- π–π Stacking : Centroid–centroid distances of 3.674 Å between adjacent imidazole rings indicate weak aromatic interactions, further stabilizing the lattice.

| Crystallographic Parameters | Values |

|---|---|

| Space Group | Orthorhombic Pna2₁ |

| Cell Dimensions (Å) | a = 10.474, b = 11.676, c = 3.674 |

| Dihedral Angles (°) | Imidazole-benzene = 70° |

Tautomeric Forms and Conformational Dynamics

The compound exists in equilibrium between two tautomeric forms:

- 5-Phenyl-1H-imidazole-2-carboxylate : Dominant in the solid state, with the proton localized on N1.

- 5-Phenyl-3H-imidazole-2-carboxylate : Observed in solution due to rapid tautomerization.

DFT Studies (B3LYP/6-31G(d,p)) reveal:

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H/¹³C) Signature Analysis

Key Peaks and Assignments :

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.2–8.5 | Imidazole C4/C5 protons |

| ¹H | 7.3–7.6 | Aromatic protons (phenyl) |

| ¹³C | 170 | Carboxylate carbon (C=O) |

| ¹³C | 125–140 | Imidazole carbons (C2, C3, C4) |

Dynamic Behavior :

- Tautomerization Effects : In solution, fast exchange between tautomers broadens ¹H NMR signals, necessitating ¹³C CPMAS for unambiguous solid-state analysis.

- Lithium Coordination : No direct ⁶Li NMR signals are observed, but carboxylate carbon shifts (δ ~170 ppm) confirm Li⁺ binding.

Infrared Vibrational Modes of Carboxylate-Lithium Coordination

Diagnostic IR Bands :

| Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐ(COO⁻) (antisymmetric) | 1560–1610 | Carboxylate stretching |

| νₛ(COO⁻) (symmetric) | 1400–1450 | Carboxylate stretching |

| C=N (imidazole) | 1600–1650 | Aromatic C=N stretching |

Coordination Effects :

Computational Chemistry Insights

Density Functional Theory (DFT) Simulations of Electronic Structure

B3LYP/6-31G(d,p) Calculations :

- Electron Density Distribution : The carboxylate oxygen atoms exhibit higher electron density (–0.35 e/ų) than the phenyl ring carbons, consistent with Li⁺ coordination.

- HOMO/LUMO Analysis :

- HOMO : Localized on the phenyl ring and imidazole nitrogen (energy: –5.0 eV).

- LUMO : Delocalized over the carboxylate group (energy: –1.5 eV).

Properties

IUPAC Name |

lithium;1-methyl-5-phenylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.Li/c1-13-9(7-12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAJUESAPFQJKK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Lithium;1-methyl-5-phenylimidazole-2-carboxylate, typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents are gaining popularity. These methods not only improve yield but also reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methyl-5-phenylimidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles.

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

Lithium;1-methyl-5-phenylimidazole-2-carboxylate serves as an important ligand in coordination chemistry. Its ability to form stable complexes with various metal ions allows for the development of new materials and catalysts. The compound can undergo several types of reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions, where lithium can be replaced by other cations.

Table 1: Summary of Reactions

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Imidazole derivatives |

| Reduction | Sodium borohydride | Reduced imidazole derivatives |

| Substitution | Aqueous metal salts | Metal-imidazole complexes |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. Preliminary studies suggest it could aid in treating neurodegenerative diseases by reducing neuronal death and improving cognitive functions in animal models.

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains, showing potential effectiveness. Additionally, early studies indicate possible anticancer properties, although further research is required to elucidate its mechanisms of action.

Table 2: Biological Activities Summary

| Activity Type | Findings |

|---|---|

| Neuroprotective | Reduces neuronal death in disease models |

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Preliminary evidence suggests anticancer activity |

Environmental Applications

This compound is being explored for its role in promoting sustainable chemical processes. Its use in aqueous conditions minimizes reliance on harmful organic solvents, making it valuable in green chemistry initiatives.

Chemical Sensors

The compound's derivatives are being developed into chemical sensors capable of detecting gases and ions. These sensors exhibit high sensitivity and selectivity, suggesting practical applications in environmental monitoring.

Table 3: Environmental Applications Summary

| Application Type | Description |

|---|---|

| Green Chemistry | Used in aqueous reactions to reduce waste |

| Chemical Sensors | High sensitivity for detecting substances |

Mechanism of Action

The mechanism of action of Lithium;1-methyl-5-phenylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Imidazole: A basic structure with similar chemical properties but lacks the specific substitutions found in Lithium;1-methyl-5-phenylimidazole-2-carboxylate.

1-Methylimidazole: Similar in structure but without the phenyl and carboxylate groups.

5-Phenylimidazole: Contains the phenyl group but lacks the methyl and carboxylate groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Biological Activity

Lithium;1-methyl-5-phenylimidazole-2-carboxylate is a compound of interest in various biological research fields due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits unique chemical properties that enable it to interact with various biological targets. The compound's mechanism of action primarily involves the modulation of enzyme activity and receptor interactions, which can influence signal transduction pathways and gene expression.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is critical in therapeutic applications, particularly in cancer treatment. For instance, it has been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism, with promising IC50 values in the nanomolar range .

- Receptor Interaction : Lithium compounds are known to affect neurotransmitter systems by modulating receptor activity. This interaction can lead to alterations in cellular signaling pathways that are crucial for maintaining homeostasis in neurological functions.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 (liver) | 10.21 | Induction of apoptosis |

| This compound | MCF-7 (breast) | 12.45 | Cell cycle arrest |

| This compound | HCT116 (colon) | 9.87 | Inhibition of kinases |

The compound's ability to induce apoptosis has been linked to the upregulation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The exact mechanisms involve disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways .

Case Studies

Several case studies have examined the therapeutic applications of this compound:

- Cancer Treatment : A study involving the treatment of HepG2 liver cancer cells demonstrated that the compound significantly reduced cell viability through apoptosis induction, highlighting its potential as a chemotherapeutic agent .

- Neuroprotection : Another study explored the neuroprotective effects of lithium compounds, showing that they could mitigate neuronal damage in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing lithium 1-methyl-5-phenylimidazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Start with the parent imidazole derivative (e.g., 1-methyl-5-phenylimidazole) and employ carboxylation via lithium-mediated reactions. Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents under inert atmospheres (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of imidazole to lithium base).

- Critical Considerations : Purity of starting materials (≥98% by GC, as seen in structurally similar compounds ), temperature control (±2°C), and exclusion of moisture to prevent side reactions. Post-synthesis, isolate via vacuum filtration and characterize using NMR and HRMS (see for analogous protocols).

Q. How can researchers validate the structural integrity of lithium 1-methyl-5-phenylimidazole-2-carboxylate using spectroscopic techniques?

- Analytical Workflow :

¹H/¹³C NMR : Compare chemical shifts to analogous imidazole carboxylates (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~160–170 ppm for carboxylate carbons) .

HRMS : Confirm molecular ion peaks (e.g., [M + Li]+) with <2 ppm mass error .

FTIR : Verify carboxylate C=O stretching (~1650–1700 cm⁻¹) and absence of O-H stretches (~3000–3500 cm⁻¹) to confirm deprotonation .

- Data Contradictions : Discrepancies in NMR splitting patterns may arise from lithium coordination effects; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective carboxylation at the 2-position of the imidazole ring?

- Hypothesis-Driven Approach :

- Electrophilic Aromatic Substitution : The electron-donating methyl group at N1 directs carboxylation to the C2 position via resonance stabilization.

- Lithium Coordination : Lithium ions may pre-coordinate to the imidazole ring, polarizing the C2 position for nucleophilic attack by CO₂ (in-situ generation via carboxylation agents) .

- Experimental Validation :

Conduct DFT calculations to map electrostatic potential surfaces.

Use isotopic labeling (¹³CO₂) to track carboxyl group incorporation .

Q. How do solubility and stability profiles of lithium 1-methyl-5-phenylimidazole-2-carboxylate impact its applicability in aqueous-phase catalysis?

- Stability Analysis :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) vs. water. Structurally related lithium carboxylates exhibit limited aqueous solubility (~0.1–1 mg/mL), requiring co-solvents (e.g., ethanol/water mixtures) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for imidazole derivatives ).

Q. What strategies resolve contradictions in spectroscopic data when characterizing lithium-coordinated imidazole derivatives?

- Case Study : Discrepancies in ¹³C NMR shifts for carboxylate carbons (~5 ppm variability across studies).

- Resolution Strategies :

Standardized Conditions : Use deuterated DMSO-d₆ for consistent solvent effects .

X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (if crystallizable) .

Dynamic NMR : Detect slow exchange processes caused by lithium ion mobility .

Key Research Challenges

- Synthetic Reproducibility : Moisture sensitivity of lithium intermediates requires strict inert conditions .

- Spectroscopic Ambiguities : Dynamic coordination effects complicate NMR interpretation .

- Biological Activity Screening : Limited solubility may hinder in vitro assays; consider prodrug derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.